4-(3,3,4,4,4-Pentafluorobutyl)heptane-3,5-dione
Overview
Description
4-(3,3,4,4,4-Pentafluorobutyl)heptane-3,5-dione is a chemical compound characterized by the presence of a perfluoroalkyl group attached to a propylmalonate structure. This compound is known for its unique properties, including high thermal stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(perfluoroalkyl)propylmalonate typically involves the reaction of diethyl malonate with a perfluoroalkyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of diethyl 3-(perfluoroalkyl)propylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,4,4,4-Pentafluorobutyl)heptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The perfluoroalkyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3,4,4,4-Pentafluorobutyl)heptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of diethyl 3-(perfluoroalkyl)propylmalonate involves its interaction with specific molecular targets. The perfluoroalkyl group imparts unique properties, such as hydrophobicity and resistance to metabolic degradation. These properties enable the compound to interact with biological membranes and proteins, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-(perfluorooctyl)propylmalonate
- Diethyl 3-(perfluorodecyl)propylmalonate
- Diethyl 3-(perfluorohexyl)propylmalonate
Uniqueness
4-(3,3,4,4,4-Pentafluorobutyl)heptane-3,5-dione stands out due to its specific perfluoroalkyl chain length, which can be tailored to achieve desired properties. This flexibility makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(3,3,4,4,4-pentafluorobutyl)heptane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F5O2/c1-3-8(17)7(9(18)4-2)5-6-10(12,13)11(14,15)16/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXANFAMIQSBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CCC(C(F)(F)F)(F)F)C(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243010 | |
Record name | 4-(3,3,4,4,4-Pentafluorobutyl)-3,5-heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-25-2 | |
Record name | 4-(3,3,4,4,4-Pentafluorobutyl)-3,5-heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,3,4,4,4-Pentafluorobutyl)-3,5-heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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